Product packaging for Methyl benzo[d]isoxazole-3-carboxylate(Cat. No.:CAS No. 1082682-56-1)

Methyl benzo[d]isoxazole-3-carboxylate

カタログ番号: B1526866
CAS番号: 1082682-56-1
分子量: 177.16 g/mol
InChIキー: UJTKCKAJUPJNFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Methyl benzo[d]isoxazole-3-carboxylate (CAS 1082682-56-1) is a high-value chemical building block extensively used in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules. This compound features a benzo[d]isoxazole core, a privileged scaffold recognized for its diverse biological activities and presence in pharmacologically active agents . Researchers utilize this ester as a key synthetic intermediate in the development of EPAC (Exchange Protein Activated by cAMP) antagonists, which are valuable probes for studying intracellular signaling and are investigated as potential therapeutics for conditions like cancer, diabetes, and immune disorders . The methyl ester functional group serves as a versatile handle for further synthetic modifications, allowing for hydrolysis to the carboxylic acid or transesterification to access other derivatives . The benzo[d]isoxazole scaffold is known for its electron-rich aromatic nature and the presence of a weak N-O bond, which can be leveraged in reductive ring-opening reactions to generate diverse heterocyclic systems, such as enaminones, under catalytic hydrogenation conditions . This compound is for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1526866 Methyl benzo[d]isoxazole-3-carboxylate CAS No. 1082682-56-1

特性

IUPAC Name

methyl 1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-6-4-2-3-5-7(6)13-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKCKAJUPJNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl benzo[d]isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Derivatives

Isoxazole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These include:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antioxidant
  • Antimicrobial
  • Antidiabetic
  • Anticholinesterase activities .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is known to bind with high affinity to multiple receptors, which facilitates its diverse effects across different biochemical pathways. The compound's mode of action often involves:

  • Inhibition of specific enzymes (e.g., acetylcholinesterase).
  • Modulation of signaling pathways related to inflammation and cancer progression.
  • Antioxidant activity through free radical scavenging .

Inhibition Studies

Recent studies have shown that derivatives of benzo[d]isoxazole exhibit significant inhibitory effects on hypoxia-inducible factor (HIF)-1α transcription, which plays a critical role in tumor growth and metastasis. For instance, compounds derived from benzo[d]isoxazole demonstrated IC50 values as low as 0.94 μM against HIF-1α, indicating potent anti-cancer properties .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of various isoxazole derivatives, including this compound. The findings suggested that these compounds could significantly reduce oxidative stress markers in neuronal cells, enhancing cell viability under neurotoxic conditions .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of isoxazole derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This compound showed promising results, demonstrating effective inhibition of biofilm formation and bacterial growth .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AntiviralInhibits viral replication
Anti-inflammatoryReduces cytokine production
AnticancerInhibits HIF-1α transcription
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of Staphylococcus aureus

科学的研究の応用

Analgesic and Anti-inflammatory Activity

Methyl benzo[d]isoxazole-3-carboxylate and its derivatives have been extensively studied for their analgesic and anti-inflammatory properties. Research indicates that isoxazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

  • Key Findings :
    • Compounds with specific substitutions on the phenyl ring exhibited significant anti-inflammatory activity, particularly those with chloro or bromo groups .
    • Some derivatives demonstrated potent analgesic effects while selectively targeting COX-2, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often affect both COX-1 and COX-2 .

Antitumor and Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Studies :
    • A series of isoxazoles were synthesized and evaluated for their cytotoxic effects against different cancer cell lines, including ovarian cancer (OVCAR-3) and colon cancer (CT-26). Some compounds showed IC50 values significantly lower than established chemotherapeutics, indicating strong anticancer activity .
    • Notably, a compound derived from methyl benzo[d]isoxazole demonstrated efficacy against acute myeloid leukemia by inhibiting FLT3 phosphorylation, leading to tumor regression in xenograft models .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective capabilities of isoxazole derivatives. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD).

  • Research Insights :
    • Isoxazole-based compounds have been identified as multitarget-directed ligands (MTDLs) that can inhibit enzymes involved in AD pathology, such as acetylcholinesterase (AChE) and beta-secretase (BACE1) .
    • The development of hybrid compounds incorporating isoxazole structures has shown promise in addressing multiple pathways implicated in AD, suggesting a novel approach to treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, revealing significant activity against various bacterial strains.

  • Findings :
    • Recent studies reported that isoxazole derivatives exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • Compounds synthesized from this scaffold demonstrated effectiveness comparable to traditional antibiotics, suggesting their potential use as alternative antimicrobial agents .

Comparative Data Table

Application AreaKey FindingsReference
Analgesic/Anti-inflammatorySelective COX-2 inhibitors with significant activity
AntitumorEffective against OVCAR-3; inhibits FLT3
NeuroprotectiveMTDLs targeting AChE and BACE1 for AD treatment
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

化学反応の分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield benzo[d]isoxazole-3-carboxylic acid.

Reagents/Conditions :

  • Basic hydrolysis : Aqueous NaOH (1–2 M) at reflux (~100°C) for 4–6 hours.

  • Acidic hydrolysis : Concentrated HCl (6 M) at 80–90°C for 8–12 hours.

Product :

  • Benzo[d]isoxazole-3-carboxylic acid (yield: 85–92% under basic conditions; 78–85% under acidic conditions).

Mechanism :

  • Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon, leading to cleavage of the ester bond.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH4) : Anhydrous THF or diethyl ether, 0–25°C, 2–4 hours .

Product :

  • 3-(Hydroxymethyl)benzo[d]isoxazole (yield: 70–80%).

Limitations :

  • Over-reduction of the isoxazole ring is not observed under controlled conditions .

Nucleophilic Acyl Substitution

The ester participates in nucleophilic substitution reactions with amines and alcohols.

Reagent Conditions Product Yield
Ammonia (NH3)Methanol, 25°C, 24 hoursBenzo[d]isoxazole-3-carboxamide65–75%
Benzyl alcoholBF3·Et2O catalyst, 60°C, 12 hoursBenzyl benzo[d]isoxazole-3-carboxylate80–85%

Key Insight :

  • The reaction with ammonia proceeds via a two-step mechanism: initial ester aminolysis followed by dehydration.

Oxidation Reactions

Controlled oxidation targets the α-carbon of the ester or the aromatic system.

Reagents/Conditions :

  • Potassium permanganate (KMnO4) : Aqueous H2SO4, 60°C, 6 hours.

  • Ozone (O3) : Dichloromethane, −78°C, followed by dimethyl sulfide workup .

Products :

  • Oxidation with KMnO4 yields benzo[d]isoxazole-3-carboxylic acid (similar to hydrolysis).

  • Ozonolysis cleaves the benzene ring, producing fragmented dicarboxylic acid derivatives (yield: 50–60%) .

Cyclization and Annulation

The compound participates in cycloaddition and annulation reactions to form polycyclic systems.

Example Reaction :

  • BF3·Et2O-catalyzed annulation with nitrosobenzene derivatives yields fused 2,1-benzisoxazole-pyrrolidine systems .

Conditions :

  • BF3·Et2O (10 mol%), dichloromethane, 25°C, 8–12 hours.

  • Product : Polycyclic benzisoxazole derivatives (yield: 75–88%) .

Mechanism :

  • Lewis acid activation of the ester carbonyl, followed by [3+2] cycloaddition with nitroso compounds .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation at the 5- and 7-positions due to electron-withdrawing effects of the isoxazole ring.

Reagent Conditions Product Yield
HNO3/H2SO40–5°C, 2 hours5-Nitrobenzo[d]isoxazole-3-carboxylate60–70%
SO3/H2SO480°C, 4 hours7-Sulfobenzo[d]isoxazole-3-carboxylate55–65%

Regioselectivity :

  • Directed by the electron-deficient nature of the benzene ring, favoring meta-substitution.

類似化合物との比較

Ethyl Benzo[d]isoxazole-3-carboxylate

The ethyl ester analog (CAS 57764-49-5) shares the same core structure but substitutes the methyl ester with an ethyl group. Key differences include:

  • Molecular Weight: Ethyl derivative (C₁₁H₁₁NO₃, MW 191.18) vs. methyl (C₁₀H₉NO₃, MW 191.18) .
  • Synthetic Yield : Ethyl esters often require longer reaction times (e.g., 90 hours for ethyl 5-[4-(methoxycarbonyl)phenyl]isoxazole-3-carboxylate vs. typical methyl ester syntheses) .

Halogen-Substituted Derivatives

  • Methyl 5-Bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-30-1): Bromine at the 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions. This derivative is 96% pure and typically stocked for pharmaceutical research .
  • Methyl 5-(3-Bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4): Structural similarity (0.80) to the parent compound but with a bromophenyl substituent, which may improve binding to aromatic residues in enzyme active sites .

Methoxy-Substituted Derivatives

  • Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate : Exhibits a melting point of 86–88°C and 85% yield, compared to methyl analogs, which often have higher melting points due to reduced steric bulk .

Fused-Ring Systems

  • Ethyl 4H-Chromeno[3,4-d]isoxazole-3-carboxylate: Incorporates a fused coumarin-isoxazole system, enhancing rigidity and stability. This structural modification is critical for applications in fluorescence-based sensors .

Data Table: Key Properties of Selected Compounds

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Application Reference
Methyl Benzo[d]isoxazole-3-carboxylate None (parent compound) Not reported Not reported Enzyme inhibition
Ethyl Benzo[d]isoxazole-3-carboxylate Ethyl ester Not reported 41–85 Drug delivery systems
Methyl 5-Bromobenzo[d]isoxazole-3-carboxylate 5-Bromo Not reported 68 Pharmaceutical intermediates
Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl 86–88 85 Antimicrobial agents
Ethyl 4H-Chromeno[3,4-d]isoxazole-3-carboxylate Fused coumarin ring Not reported 84 Fluorescent probes

準備方法

Starting Materials and General Approach

The synthesis typically begins from commercially available benzo[d]isoxazole-3-carboxylic acid or related derivatives. Esterification to form the methyl ester is a common preparative step, often achieved via standard esterification protocols such as Fischer esterification or using methylating agents under controlled conditions.

Detailed Synthetic Procedure (Based on Literature and Research Findings)

A representative synthetic scheme involves:

  • Step 1: Formation of the Isoxazole Core

    The benzo[d]isoxazole ring can be constructed via cyclization reactions involving appropriate precursors such as hydroxylamine derivatives and ortho-substituted benzaldehydes or ketones.

  • Step 2: Esterification

    The carboxylic acid group at the 3-position is converted to the methyl ester by treatment with methanol in the presence of acid catalysts or by using methylating reagents like diazomethane.

  • Step 3: Purification

    The crude product is purified by recrystallization or chromatographic methods to obtain pure methyl benzo[d]isoxazole-3-carboxylate.

Alternative Synthetic Strategy: From Ethyl Benzo[d]isoxazole-3-carboxylate

In advanced synthetic studies (e.g., for EPAC antagonist development), ethyl benzo[d]isoxazole-3-carboxylate is used as a key intermediate. This compound can be converted to the methyl ester via transesterification or direct esterification methods.

Research-Based Synthetic Optimization

A detailed study on the synthesis of derivatives related to this compound highlights the following:

  • Use of Milder Bases: Sodium hydride (NaH) instead of methyl lithium (MeLi) for generating ketonitriles from ethyl esters under milder conditions, improving yield and safety.

  • Coupling Reactions: Aryldiazonium salts are coupled with cyanomethyl ketones in the presence of sodium acetate (NaOAc) at low temperatures (0 °C), facilitating the formation of substituted isoxazole derivatives.

  • Two-Step Synthesis: The overall process from ethyl esters to substituted benzo[d]isoxazole derivatives is efficiently achieved in two steps with yields ranging from 14% to 81%.

These methods reflect the adaptability of the this compound scaffold for further chemical modifications and optimization for biological activity.

Practical Preparation Notes and Solubility Considerations

  • Solvent Systems: DMSO, PEG300, Tween 80, corn oil, and water are commonly used solvents/co-solvents for dissolving this compound during formulation.

  • Physical Methods to Aid Dissolution: Vortexing, ultrasound, and hot water baths are effective to achieve clear solutions, which is critical before proceeding to subsequent solvent additions.

  • Stock Solution Preparation: Accurate molarity calculations are essential. For example, preparing 1 mM stock solutions requires dissolving 1 mg of the compound in approximately 5.64 mL of solvent, with proportional adjustments for higher concentrations.

Data Table: Stock Solution Preparation of this compound

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 5.6446 1.1289 0.5645
5 mg 28.2231 5.6446 2.8223
10 mg 56.4462 11.2892 5.6446

Note: Volumes are calculated based on molecular weight and desired molarity.

Summary of Key Research Findings on Preparation

  • The synthetic routes emphasize mild reaction conditions, high-yielding coupling reactions, and flexibility for functional group modifications.

  • The use of sodium hydride as a base in place of more reactive organolithium reagents improves safety and scalability.

  • Aryldiazonium coupling allows for diverse substitution patterns, enabling the preparation of various analogues for biological screening.

  • Solubility and formulation methods are well-established, facilitating in vitro and in vivo studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl benzo[d]isoxazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via cyclization reactions using precursors like hydroxylamine derivatives and substituted benzaldehydes. For example, analogous isoxazole derivatives (e.g., ethyl 5-methylisoxazole-3-carboxylate) are synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes under reflux in ethanol . Optimization involves varying catalysts (e.g., Ru porphyrin for tandem nitrone formation ), temperature, and solvent polarity. Purity is validated via NMR and mass spectrometry (e.g., δ 1.26–8.16 ppm in 1^1H NMR for related compounds ).

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection employs Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K. Structure solution uses direct methods in SHELXS, followed by refinement via SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks . For example, bond angles like 114.28° for C–C–C in methylsulfanyl-triazolylmethyl benzothiazole derivatives are resolved using similar protocols .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent effects (e.g., δ 166.92 ppm for ester carbonyl in ethyl pyrrolo-isoxazole derivatives ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 411.1056 for C20_{20}H17_{17}O7_7N3_3 ).
  • IR Spectroscopy : Stretching frequencies for C=O (∼1700 cm1^{-1}) and isoxazole ring (∼1600 cm1^{-1}) are key .

Advanced Research Questions

Q. How do substituents (e.g., bromine, methoxy) at position 5 of the benzo[d]isoxazole ring influence bioactivity and binding affinity?

  • Methodology : Comparative studies using halogenated analogs (e.g., methyl 5-bromobenzo[d]isoxazole-3-carboxylate) reveal enhanced enzyme inhibition due to increased electrophilicity. For example, bromine at position 5 improves antimicrobial activity compared to non-halogenated analogs . Docking simulations (AutoDock Vina) correlate steric/electronic effects with target binding (e.g., MAPK inhibition for 3,4-dimethoxyphenyl derivatives ).

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. For instance, methoxy groups increase solubility but reduce blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., MAPK pathways) to assess stability of ligand-protein complexes .

Q. How can structural modifications enhance selectivity for specific biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Bioisosteric Replacement : Substitute the ester group with amides or ketones to modulate polarity and hydrogen bonding (e.g., ethyl-to-methyl ester swaps alter IC50_{50} values in kinase assays ).
  • Fragment-Based Design : Use X-ray crystallography of target-ligand complexes (e.g., MAPK-T8911 co-crystals ) to guide substitutions at positions 3 and 5.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl benzo[d]isoxazole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。